molecular formula C12H18ClNO B13274063 4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol

4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13274063
M. Wt: 227.73 g/mol
InChI Key: IWBWJOAELWEPTH-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol is an organic compound that features both an alcohol and an amine functional group. This compound is characterized by the presence of a 4-chlorophenyl group attached to a pentan-1-ol backbone via a methylamino linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 4-chlorobenzylamine with 1-bromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-{[(4-Chlorophenyl)methyl]amino}pentan-2-one or 4-{[(4-Chlorophenyl)methyl]amino}pentanoic acid.

    Reduction: Formation of 4-{[(4-Chlorophenyl)methyl]amino}pentane.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol
  • 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol

Uniqueness

4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of a 4-chlorophenyl group with a pentan-1-ol backbone and a methylamino linkage distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-10(3-2-8-15)14-9-11-4-6-12(13)7-5-11/h4-7,10,14-15H,2-3,8-9H2,1H3

InChI Key

IWBWJOAELWEPTH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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